molecular formula C15H14FSi B1593031 (1-Fluorovinyl)methyldiphenylsilane CAS No. 257610-49-4

(1-Fluorovinyl)methyldiphenylsilane

Cat. No. B1593031
M. Wt: 241.35 g/mol
InChI Key: IZURIXJPHMNMLJ-UHFFFAOYSA-N
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Description

(1-Fluorovinyl)methyldiphenylsilane, or FMDS for short, is an organosilicon compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent that can be used for the synthesis of a variety of compounds, and is also used in scientific research applications, such as the synthesis of peptides. FMDS is also known for its ability to react with a number of different functional groups, making it a highly useful tool for organic synthesis and biochemistry.

Scientific Research Applications

“(1-Fluorovinyl)methyldiphenylsilane” is a chemical compound with the molecular formula C15H15FSi . It’s a colorless to almost colorless clear liquid . This compound is used as a monofluorovinylating agent .

One specific application of “(1-Fluorovinyl)methyldiphenylsilane” is in the field of synthetic organofluorine chemistry . It’s used in transition metal-mediated fluorination for preparing alkenyl fluorides . For example, it’s used in palladium-catalyzed tandem fluorination and cyclization of enynes . In this method, a variety of enynes react with N-fluorobenzenesulfonimide (NSFI) in the presence of catalytic amounts of Pd (O2CCF3)2, leading to the desired fluorinated 3-benzylidenyllactame . The reaction yield is influenced by the electronic property of the substrates, with lower yields obtained using substrates with electron-withdrawing groups .

Another application is in the palladium-catalyzed fluorination of cyclic vinyl triflates . In this method, a variety of cyclic vinyl fluorides are prepared by starting from cyclic vinyl triflates after treatment with KF under palladium-catalyzed reaction conditions with TESCF3 as a crucial additive . The reaction is wide in scope and several functional groups, including acetal, nitrile, trifluoromethyl, amide, nitro groups, as well as heterocycles, are tolerated to produce the corresponding cyclic vinyl fluoride derivatives in good yields with high regioselectivity .

properties

IUPAC Name

1-fluoroethenyl-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FSi/c1-13(16)17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIUWHXFMPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorovinyl)methyldiphenylsilane

CAS RN

257610-49-4
Record name (1-Fluorovinyl)methyldiphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Hanamoto, T Kobayashi - The Journal of Organic Chemistry, 2003 - ACS Publications
The cesium fluoride (CsF)-assisted cross-coupling reaction of (1-fluorovinyl)methyldiphenylsilane (1) with aryl halides and aryl triflates was examined. The reaction with aryl iodides …
Number of citations: 33 pubs.acs.org
K Hirotaki, T Hanamoto - The Journal of Organic Chemistry, 2011 - ACS Publications
The Mizoroki-Heck reaction of (1-fluorovinyl)methyldiphenylsilane with a variety of aryl iodides was accomplished under the conditions composing Pd(OAc) 2 , Ag 2 CO 3 and MS 4 Å in …
Number of citations: 19 pubs.acs.org
T Hanamoto, K Korekoda, K Nakata, K Handa… - Journal of fluorine …, 2002 - Elsevier
(1-Fluorovinyl) phenyl sulfoxide 2 was prepared in two steps from (1-fluorovinyl)methyldiphenylsilane. Although the sulfoxide 2 underwent Diels-Alder reaction with very reactive diene, 1…
Number of citations: 25 www.sciencedirect.com
SF Wnuk, PI Garcia, Z Wang - Organic Letters, 2004 - ACS Publications
Radical-mediated silyl- and germyldesulfonylations of various vinyl and (α-fluoro)vinyl sulfones with tris(trimethylsilyl)silane and germanium hydrides provide access to vinyl and (α-…
Number of citations: 97 pubs.acs.org
T Hanamoto - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 257610‐49‐4 ] C 15 H 15 FSi (MW 242.36) InChI = 1S/C15H15FSi/c1‐13(16)17(2,14‐9‐5‐3‐6‐10‐14)15‐11‐7‐4‐8‐12‐15/h3‐12H,1H2,2H3 InChIKey = IBMIUWHXFMPYLJ‐…
Number of citations: 0 onlinelibrary.wiley.com
H Yanai, T Taguchi - European Journal of Organic Chemistry, 2011 - Wiley Online Library
Fluoro‐olefin compounds, because of their favorable physicochemical properties, have been used as key materials in the fields of medicinal chemistry, chemical biology, and materials …
M Drouin, JD Hamel, JF Paquin - Synthesis, 2018 - thieme-connect.com
Monofluoroalkenes have found wide application in organic chemistry, medicinal chemistry, and materials science. This review summarizes the most recent advances made regarding …
Number of citations: 113 www.thieme-connect.com
G Landelle, M Bergeron, MO Turcotte-Savard… - Chemical Society …, 2011 - pubs.rsc.org
Monofluoroalkenes are an important fluorinated class of compounds with applications in medicinal chemistry, material sciences and organic chemistry. An overview of methods allowing …
Number of citations: 289 pubs.rsc.org
K Rousee, JP Bouillon, S Couve-Bonnaire… - Organic …, 2016 - ACS Publications
Ligand-free, efficient, palladium-catalyzed Mizoroki–Heck reaction between methyl α-fluoroacrylate and arene or hetarene iodides is reported for the first time. The reaction is …
Number of citations: 48 pubs.acs.org
H Sun, SG DiMagno - Fluorination, 2020 - Springer
Fluorinated alkyl substituents appear widely in medicinal and pharmaceutical chemistry [1–7], and [18F]-fluorinated ethyl or propyl tags are increasingly common tools radiochemists …
Number of citations: 2 link.springer.com

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